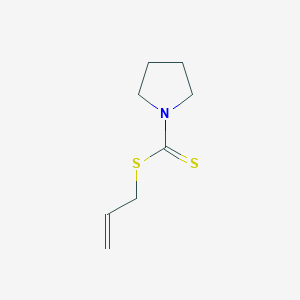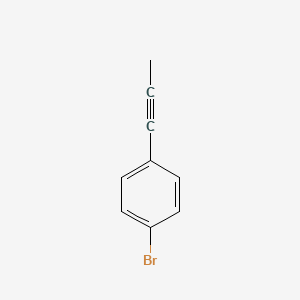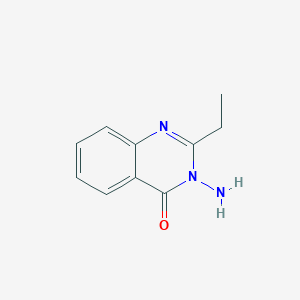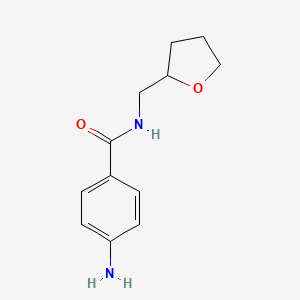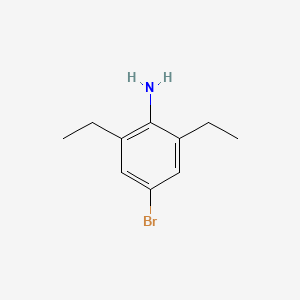
4-Bromo-2,6-diethylaniline
Übersicht
Beschreibung
4-Bromo-2,6-diethylaniline is a brominated aromatic amine derivative with potential applications in organic synthesis, material science, and as an intermediate in the production of more complex chemical entities. This compound exemplifies the integration of bromine and ethyl groups into the aniline structure, influencing its reactivity and physical properties.
Synthesis Analysis
The synthesis of 4-Bromo-2,6-diethylaniline derivatives involves palladium-catalyzed Suzuki cross-coupling reactions, demonstrating the incorporation of various functional groups under specific conditions to yield products with considerable yields. For example, using 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in glacial acetic acid resulted in high yields under the catalysis of Pd(PPh3)4/K3PO4 at 90°C (Rizwan et al., 2021). Another approach involves the reaction of 2,6-dimethylaniline and 2,6-diisopropylaniline with liquid bromine, controlling the reaction temperature, time, and feeding mode, to achieve the desired brominated products (Jin Zi-lin, 2009).
Molecular Structure Analysis
Detailed structural analysis through density functional theory (DFT) and X-ray crystallography reveals the molecular structure and electrostatic potential of the synthesized 4-Bromo-2,6-diethylaniline derivatives. Studies include calculations of frontier molecular orbitals (FMOs), revealing insights into the compound's reactivity and interaction with other molecules (Rizwan et al., 2021).
Chemical Reactions and Properties
The bromine atom in these compounds exhibits high reactivity towards nucleophilic substitution reactions, facilitating the synthesis of a diverse range of derivatives. This reactivity is crucial for further functionalization and application in various chemical transformations (M. Tada, 1966).
Wissenschaftliche Forschungsanwendungen
-
4-Bromo-2,6-diethylaniline is a chemical compound with the linear formula C10H14N1Br1 . It’s a solid substance and appears as a light yellow to brown clear liquid .
-
This compound is used as an important raw material and intermediate in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
-
In terms of safety, it’s classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . It’s harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation .
-
There’s a specific example of its use in a scientific experiment where 4-Bromo-2,6-diethylaniline (73.0 g, 320.0 mmol; 1.0 eq) was suspended in 1.1 l H2O, 200 ml acetonitrile and 350 ml concentrated aqueous HCl and cooled to –10 °C .
-
Dye and Pigment Production : This compound is also used in the production of dyes and pigments . It serves as a key intermediate in the synthesis of reactive dyes, which are widely used in the textile industry .
-
Spectral Database for Organic Compounds (SDBS) : The SDBS has spectral data for 4-Bromo-2,6-diethylaniline, which suggests that it might be used in spectroscopic analysis and research. Spectroscopic techniques are widely used in fields like chemistry , physics , and astronomy to study and identify substances.
-
Synthesis of Other Compounds : 4-Bromo-2,6-diethylaniline has been used in the preparation of other compounds, such as 4-bromo-N-(1-(6-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)ethylidene)-2,6-dimethylbenzenamine . This suggests its use in organic synthesis and chemical research .
Safety And Hazards
4-Bromo-2,6-diethylaniline is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Eigenschaften
IUPAC Name |
4-bromo-2,6-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJYDMQQZUACPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346353 | |
| Record name | 4-Bromo-2,6-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-diethylaniline | |
CAS RN |
56746-19-1 | |
| Record name | 4-Bromo-2,6-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-diethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





